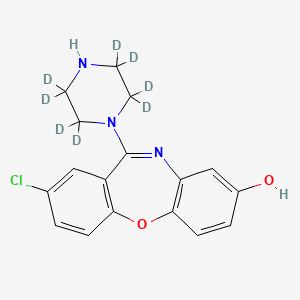
8-Hydroxy Amoxapine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 8-Hydroxy Amoxapine. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and pharmacokinetic studies . The molecular formula of this compound is C17H8D8ClN3O2, and it has a molecular weight of 337.83 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Amoxapine-d8 involves the incorporation of deuterium isotopes into the 8-Hydroxy Amoxapine molecule. This process typically requires specialized chemical synthesis methods. The deuterium atoms are introduced at specific positions in the molecule to achieve the desired labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and catalysts under controlled conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy Amoxapine-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce hydroxy derivatives .
Applications De Recherche Scientifique
8-Hydroxy Amoxapine-d8 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: Employed in metabolic studies to understand the biochemical pathways and interactions of amoxapine and its derivatives.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amoxapine.
Industry: Applied in the development of new pharmaceuticals and analytical methods for drug testing.
Mécanisme D'action
8-Hydroxy Amoxapine-d8, like its parent compound amoxapine, acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT). This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The compound also interacts with various receptors, including β-adrenergic and serotonergic receptors, contributing to its antidepressant effects .
Comparaison Avec Des Composés Similaires
8-Hydroxy Amoxapine: The non-deuterated form of 8-Hydroxy Amoxapine-d8.
7-Hydroxy Amoxapine: Another hydroxylated derivative of amoxapine with similar pharmacological properties.
Amoxapine: The parent compound, a tricyclic antidepressant used in the treatment of depression.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in the fields of drug development and analytical chemistry .
Propriétés
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c18-11-1-3-15-13(9-11)17(21-7-5-19-6-8-21)20-14-10-12(22)2-4-16(14)23-15/h1-4,9-10,19,22H,5-8H2/i5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNOKXUZTYVGO-YEBVBAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
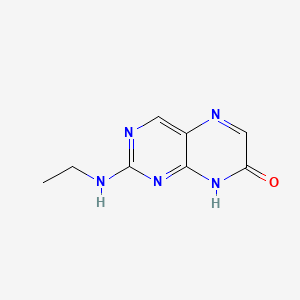
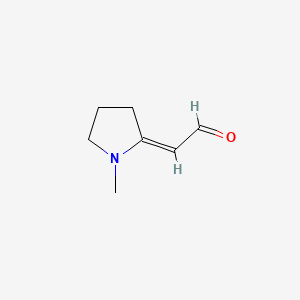
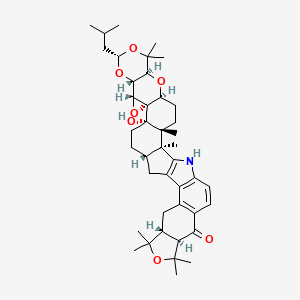
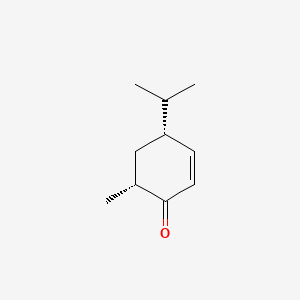
![2-Methyl-1,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B564085.png)
![[(1S,3S,13S,14S,17S,19R,20R,21S,22S,23S,24R,25S)-18,19,21-triacetyloxy-22,24,25-trihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B564087.png)
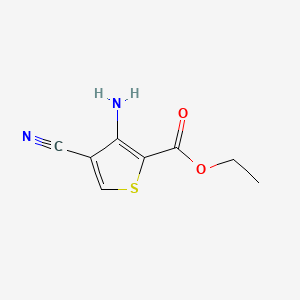
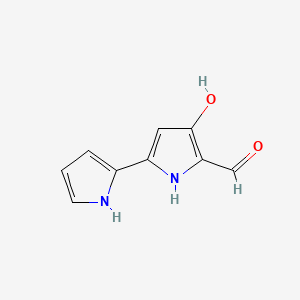
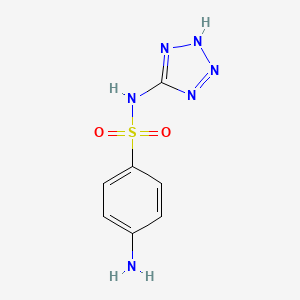
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carboxylic acid, methyl ester](/img/new.no-structure.jpg)
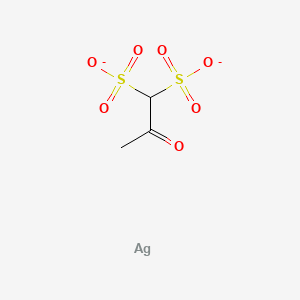
![[(1R,5S,8R,9S,11R,14S,16R,17R,18R)-16-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-19-yl] acetate](/img/structure/B564096.png)
![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
